3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a thiazole ring and a pyrrolidine ring. The thiazole ring is known for its aromatic properties and reactivity, while the pyrrolidine ring is a common scaffold in drug discovery due to its versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods often employ catalytic processes to enhance yield and selectivity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form the carbon-carbon bonds efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways involving thiazole and pyrrolidine rings.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to DNA and proteins, affecting their function. This interaction can lead to the inhibition of enzymes or the activation of signaling pathways, ultimately resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Similar in structure but with a thiadiazole ring instead of a thiazole ring.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid: Contains an indole ring in place of the pyrrolidine ring.
Uniqueness
3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the thiazole and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3-methyl-1-(4-methyl-1,3-thiazole-5-carbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3S/c1-7-8(17-6-12-7)9(14)13-4-3-11(2,5-13)10(15)16/h6H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
AKMOZGAJJSCQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.